Cas no 2437-76-5 (2-bromo-4-isopropyl-1-methylbenzene)

2-bromo-4-isopropyl-1-methylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,2-bromo-1-methyl-4-(1-methylethyl)-
- 2-bromo-1-methyl-4-propan-2-ylbenzene
- BROMO-P-CYMENE
- SCHEMBL1762674
- FT-0742134
- Benzene, bromo-1-methyl-4-(1-methylethyl)-
- 3-Bromcymol
- DTXSID70179116
- 2437-76-5
- 2-Bromo-p-cymene
- GS2710
- 2-bromo-4-isopropyl-1-methyl-benzene
- Benzene, 2-bromo-1-methyl-4-(1-methylethyl)-
- 2-Bromo-4-isopropyl-1-methylbenzene #
- 2-Bromo-4-isopropyl-1-methylbenzene
- 2-bromo-4-isopropyl-1-methylbenzene
-
- インチ: InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
- InChIKey: SPQXEZCUUYJJQL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)C)C=CC=1C
計算された属性
- 精确分子量: 212.02009
- 同位素质量: 212.020063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- XLogP3: 4.1
じっけんとくせい
- 密度みつど: 1.2689
- ゆうかいてん: 18.17°C (estimate)
- Boiling Point: 234.35°C
- フラッシュポイント: 95.1±13.1 °C
- Refractive Index: 1.5360
- PSA: 0
- じょうきあつ: 0.1±0.4 mmHg at 25°C
2-bromo-4-isopropyl-1-methylbenzene Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-4-isopropyl-1-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B567265-100mg |
2-bromo-4-isopropyl-1-methylbenzene |
2437-76-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
A2B Chem LLC | AF37426-1g |
2-BROMO-P-CYMENE |
2437-76-5 | 95% | 1g |
$351.00 | 2024-04-20 | |
Aaron | AR00BJJ2-500mg |
2-BROMO-P-CYMENE |
2437-76-5 | 95% | 500mg |
$379.00 | 2025-02-12 | |
A2B Chem LLC | AF37426-500mg |
2-BROMO-P-CYMENE |
2437-76-5 | 95% | 500mg |
$261.00 | 2024-04-20 | |
TRC | B567265-50mg |
2-bromo-4-isopropyl-1-methylbenzene |
2437-76-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B567265-500mg |
2-bromo-4-isopropyl-1-methylbenzene |
2437-76-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
Aaron | AR00BJJ2-1g |
2-BROMO-P-CYMENE |
2437-76-5 | 95% | 1g |
$505.00 | 2025-02-12 |
2-bromo-4-isopropyl-1-methylbenzene 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-bromo-4-isopropyl-1-methylbenzeneに関する追加情報
2-Bromo-4-Isopropyl-1-Methylbenzene: A Comprehensive Overview
2-Bromo-4-isopropyl-1-methylbenzene, also known by its CAS registry number 2437-76-5, is an aromatic organic compound with a bromine atom at the second position, an isopropyl group at the fourth position, and a methyl group at the first position of the benzene ring. This compound is widely studied in various fields of chemistry due to its unique structure and potential applications in synthetic chemistry, materials science, and pharmaceutical research.
The molecular formula of 2-bromo-4-isopropyl-1-methylbenzene is C11H15Br, and its molecular weight is approximately 203.18 g/mol. The compound exhibits a melting point of around -5°C and a boiling point of 98°C under standard conditions. Its density is about 1.08 g/cm³, making it slightly denser than water. The compound is typically found in a liquid state at room temperature and has a characteristic odor that is often described as aromatic.
Recent studies have focused on the synthesis and characterization of 2-bromo-4-isopropyl-1-methylbenzene. One notable approach involves the electrophilic substitution reaction of bromine on a substituted benzene ring. Researchers have optimized reaction conditions to achieve high yields and purity levels, which are critical for its use in downstream applications.
In terms of chemical reactivity, 2-bromo-4-isopropyl-1-methylbenzene is known for its ability to undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine. This property makes it a valuable precursor in the synthesis of more complex organic molecules, including pharmaceutical agents and agrochemicals.
One of the most promising applications of 2-bromo-4-isopropyl-1-methylbenzene lies in its use as an intermediate in the production of biologically active compounds. For instance, recent research has explored its role in the synthesis of novel antibiotics and anticancer agents. The compound's ability to form stable intermediates during these reactions has made it a key player in drug discovery programs.
Another area where 2-bromo-4-isopropyl-1-methylbenzene has shown significant potential is in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and advanced polymers. Researchers have investigated its incorporation into polymer frameworks to enhance mechanical strength and thermal stability.
In addition to its synthetic applications, 2-bromo-4-isopropyl-1-methylbenzene has been studied for its environmental impact and degradation pathways. Recent studies have focused on understanding how this compound behaves in different environmental conditions, such as soil and water systems. These investigations are crucial for assessing its safety and sustainability in industrial processes.
The synthesis of 2-bromo-4-isopropyl-1-methylbenzene typically involves multi-step reactions that require precise control over reaction conditions to ensure selectivity and efficiency. One common method involves Friedel-Crafts alkylation followed by bromination using bromine or other brominating agents under specific catalytic conditions.
The compound's stability under various storage conditions has also been a topic of interest for researchers and industry professionals alike. Studies have shown that proper storage techniques can significantly extend the shelf life of the compound while maintaining its chemical integrity.
In conclusion, 2-bromo-4-isopropyl-1-methylbenzene, with its CAS number 2437-76-5, continues to be a focal point in both academic research and industrial applications due to its versatile properties and wide-ranging uses across multiple disciplines.
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